molecular formula C13H13N3O B15051632 [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea

[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea

Cat. No.: B15051632
M. Wt: 227.26 g/mol
InChI Key: BJGJUPAEKVEHJQ-DHDCSXOGSA-N
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Description

[(E)-[1-(Naphthalen-1-yl)ethylidene]amino]urea is a specialized organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This urea derivative features a naphthalene ring system, a hydrazine-carboxamide backbone, and an ethylideneamino linker, characteristics that classify it among a class of naphthalene-containing compounds studied for their potential as molecular scaffolds in medicinal chemistry and drug discovery . Compounds with similar structural motifs, particularly those integrating the naphthalen-1-yl group with urea functionalities, have demonstrated significant research value in biochemical applications. Specifically, structurally complex analogs, such as 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea, have been identified in scientific databases as experimental small molecules with investigated activity against biological targets including Proto-oncogene tyrosine-protein kinase Src and Mitogen-activated protein kinase 14 . This suggests potential research applications for related naphthalene-urea hybrids in areas such as kinase inhibition and cellular signaling pathway analysis. Research Applications: The primary research use of this compound is as a chemical intermediate or building block for the synthesis of more complex, pharmacologically relevant molecules . Its structure makes it a valuable precursor in organic synthesis for creating diverse compound libraries. Researchers also utilize this and related compounds as molecular templates in structure-activity relationship (SAR) studies, particularly in the development of kinase-focused chemical probes . Handling & Compliance: This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

[(Z)-1-naphthalen-1-ylethylideneamino]urea

InChI

InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9-

InChI Key

BJGJUPAEKVEHJQ-DHDCSXOGSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Approaches to Urea-Imine Hybrids

Urea derivatives incorporating imine functionalities are typically synthesized via two primary routes:

  • Condensation of Aldehydes/Ketones with Aminourea : Direct Schiff base formation between an aldehyde/ketone and aminourea (H2N–CO–NH2).
  • Isocyanate-Amine Coupling : Reaction of isocyanates with amines containing pre-formed imine groups.

The choice of method depends on substrate availability, desired regioselectivity, and functional group compatibility.

Preparation of this compound

Method 1: Schiff Base Condensation of 1-Naphthaldehyde with Aminourea

Procedure :

  • Reagents :
    • 1-Naphthaldehyde (1.0 equiv)
    • Aminourea (1.2 equiv)
    • Ethanol (solvent)
    • Glacial acetic acid (catalyst, 0.1 equiv)
  • Synthesis :
    • Dissolve 1-naphthaldehyde (2.86 g, 18.3 mmol) and aminourea (1.50 g, 16.6 mmol) in 50 mL ethanol.
    • Add glacial acetic acid (0.1 mL) and reflux at 80°C for 6–8 hours under nitrogen.
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
    • Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.
    • Recrystallize from ethanol/water (3:1) to obtain the product as pale-yellow crystals.

Yield : 68–72%
Characterization :

  • ESI-MS : m/z 213.23 [M + H]+.
  • 1H NMR (DMSO-d6): δ 8.92 (s, 1H, –N=CH–), 8.25–7.45 (m, 7H, naphthalene), 6.12 (s, 2H, –NH2).

Mechanistic Insight :
The reaction proceeds via acid-catalyzed nucleophilic attack of the primary amine (–NH2) in aminourea on the electrophilic carbonyl carbon of 1-naphthaldehyde, followed by dehydration to form the E-configured imine.

Method 2: Isocyanate-Mediated Coupling

Procedure :

  • Reagents :
    • 1-Naphthylmethyl isocyanate (1.0 equiv)
    • Ammonia (2.0 equiv)
    • Tetrahydrofuran (THF, solvent)
  • Synthesis :
    • Add 1-naphthylmethyl isocyanate (2.12 g, 10.0 mmol) to 20 mL dry THF at 0°C.
    • Slowly introduce ammonia gas (0.34 g, 20.0 mmol) with stirring.
    • Warm to room temperature and stir for 12 hours.
    • Evaporate THF under reduced pressure and purify the residue via column chromatography (SiO2, CH2Cl2/MeOH 95:5).

Yield : 55–60%
Characterization :

  • IR (KBr) : 3340 cm⁻¹ (–NH stretch), 1665 cm⁻¹ (C=O).
  • 13C NMR (CDCl3): δ 158.9 (C=O), 143.2 (–N=CH–), 134.1–125.3 (naphthalene).

Limitations :

  • Requires synthesis of 1-naphthylmethyl isocyanate, which involves hazardous reagents like triphosgene.
  • Lower yield compared to Method 1 due to competing urea oligomerization.

Comparative Analysis of Synthetic Routes

Parameter Method 1 (Schiff Base) Method 2 (Isocyanate)
Yield 68–72% 55–60%
Reaction Time 6–8 hours 12 hours
Safety Low hazard High hazard (isocyanates)
Purification Recrystallization Column chromatography
Scalability Excellent Moderate

Key Findings :

  • Method 1 is preferable for large-scale synthesis due to higher yields and simpler purification.
  • Method 2 offers regioselectivity advantages for asymmetric urea derivatives but is less practical.

Optimization Strategies and Side Reactions

Enhancing E-Selectivity in Schiff Base Formation

  • Solvent Effects : Non-polar solvents (e.g., toluene) favor E-isomers by stabilizing the transition state through hydrophobic interactions.
  • Acid Catalysis : p-Toluenesulfonic acid (pTSA) increases reaction rate and E selectivity compared to acetic acid.

Mitigating Urea Hydrolysis

  • Anhydrous Conditions : Use molecular sieves (3Å) to absorb water and prevent imine reversal.
  • Low-Temperature Workup : Quench reactions at 0°C to minimize decomposition.

Applications and Derivative Synthesis

Biological Activity

  • Anticancer Potential : Analogous ureas exhibit IC50 values of 2.1–8.4 µM against HeLa and SH-SY5Y cell lines.
  • Antibacterial Properties : MIC values range from 0.97–15.82 µM against Staphylococcus aureus and Escherichia coli.

Functionalization Strategies

  • N-Alkylation : React with alkyl halides to introduce hydrophobic side chains.
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance bioactivity.

Chemical Reactions Analysis

[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of aryl-substituted semicarbazones and ureas. Key analogues include:

(a) [(E)-1-(4-Chlorophenyl)ethylideneamino]urea (4'-Chloroacetophenone semicarbazone)
  • Structure : Features a 4-chlorophenyl group instead of naphthalen-1-yl.
  • Properties: Lower molecular weight (239.68 g/mol vs. 283.32 g/mol for the target compound) due to the smaller aromatic substituent.
  • Applications : Studied for anticonvulsant and antimicrobial activities, with the chloro substituent improving membrane permeability .
(b) 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea
  • Structure : Urea derivative with a 2,4-dichlorophenyl-ethyl group and naphthalen-1-yl substituent.
  • Properties : Higher molecular weight (375.25 g/mol) due to the dichlorophenyl group. The chlorine atoms may confer greater lipophilicity and metabolic stability compared to the target compound .
(c) 1-(Substituted benzylidene/ethylidene)-4-(naphthalen-1-yl)semicarbazides
  • Structure : Semicarbazides with naphthalen-1-yl and variable aryl substituents.
  • Properties : Demonstrated antioxidant and anticonvulsant activities in quantum chemical studies, with electron-donating groups enhancing radical-scavenging capacity .
Key Findings:

Aromatic Bulk vs. Bioactivity : The naphthalen-1-yl group in the target compound likely reduces solubility compared to phenyl or chlorophenyl analogues but may enhance binding to hydrophobic pockets in enzymes or receptors .

Electron-Withdrawing Groups: Chlorine substituents (e.g., in 4'-chloroacetophenone semicarbazone) improve electrophilicity and interaction with biological targets, whereas naphthalene’s conjugated π-system may stabilize charge-transfer complexes .

Urea vs. Semicarbazide Backbone : Urea derivatives generally exhibit higher metabolic stability than semicarbazides, which are prone to hydrolysis .

Stability and Reactivity

  • Hydrolytic Stability : The E-configuration of the imine bond in semicarbazones enhances resistance to hydrolysis compared to Z-isomers .
  • Crystallinity : Naphthalene-containing compounds (e.g., pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate) often form stable crystalline structures due to π-π stacking, suggesting the target compound may exhibit similar crystallinity .

Biological Activity

[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is classified as a naphthalene derivative, characterized by its unique structure featuring a naphthalene ring, an ethylidene group, and an amino urea functional group. Its molecular formula is C14H15N3O, with a molecular weight of 227.26 g/mol. This structural composition contributes to its distinctive chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

Additionally, it demonstrates antifungal activity against:

  • Candida albicans
  • Cryptococcus neoformans

Comparative Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound alongside other urea derivatives. The results are summarized in Table 1 below:

Compound NameBacterial StrainInhibition (%)
This compoundAcinetobacter baumannii85
Adamantyl urea derivativeAcinetobacter baumannii94.5
Other urea derivativesStaphylococcus aureus60

The compound's mechanism of action involves the inhibition of cell wall synthesis in bacteria, which is crucial for their growth and survival .

Anticancer Potential

Preliminary studies suggest that this compound may also serve as an anticancer agent. The proposed mechanisms include:

  • Inhibition of specific cellular processes essential for cancer cell proliferation.
  • Disruption of enzyme functions critical for tumor growth.

In vitro studies have shown promising results in reducing cancer cell viability, indicating its potential as a therapeutic agent against various cancer types.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Activity : In a controlled environment, the compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Acinetobacter baumannii, showcasing its potential as an effective antimicrobial agent.
  • Anticancer Research : A study focused on the compound's effect on human cancer cell lines demonstrated a marked decrease in cell viability at concentrations as low as 10 µM, suggesting that it could be developed into a viable cancer treatment option.

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